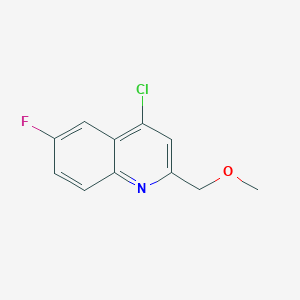
2-(2,2,2-Trifluoroethoxy)phenylboronic acid
Overview
Description
“2-(2,2,2-Trifluoroethoxy)phenylboronic acid” is a chemical compound with the empirical formula C8H8BF3O3 and a molecular weight of 219.95 . It is also known by other names such as “(2- (2,2,2-Trifluoroethoxy)phenyl)boronic acid” and "2- (2,2,2-Trifluoroethoxy)benzeneboronic acid" .
Molecular Structure Analysis
The molecular structure of “2-(2,2,2-Trifluoroethoxy)phenylboronic acid” consists of a phenyl ring (benzene ring) attached to a boronic acid group and a trifluoroethoxy group .
Chemical Reactions Analysis
While specific chemical reactions involving “2-(2,2,2-Trifluoroethoxy)phenylboronic acid” are not available, boronic acids in general are known to participate in various types of reactions. For instance, they are used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds .
Scientific Research Applications
Organic Synthesis
2-(2,2,2-Trifluoroethoxy)phenylboronic acid: is widely used as an intermediate in organic synthesis . Its boronic acid group is pivotal in cross-coupling reactions, such as Suzuki-Miyaura coupling, which is a powerful tool for creating carbon-carbon bonds. This compound can help synthesize complex organic molecules, including those with potential pharmaceutical applications.
Pharmaceutical Research
In the pharmaceutical industry, this compound serves as a building block for drug development . It’s particularly valuable in the synthesis of molecules with trifluoromethyl groups, which are common in drugs due to their ability to improve metabolic stability and binding affinity to biological targets.
Cancer Research
2-(2,2,2-Trifluoroethoxy)phenylboronic acid: has applications in cancer research, where it’s used to develop inhibitors targeting enzymes like lactate dehydrogenase . These inhibitors can potentially suppress cancer cell proliferation, offering a pathway to novel cancer therapies.
Tuberculosis Treatment
This compound is also involved in the synthesis of analogs for antituberculosis drugs . Tuberculosis remains a major global health challenge, and the development of new treatments is crucial. The boronic acid moiety can be instrumental in creating compounds that inhibit the growth of Mycobacterium tuberculosis.
Enzyme Inhibition
The boronic acid group can interact with enzymes, acting as an inhibitor . This interaction is useful in studying enzyme mechanisms and developing enzyme inhibitors that can serve as therapeutic agents for various diseases.
Material Science
While direct applications in material science are not extensively documented, boronic acids, including 2-(2,2,2-Trifluoroethoxy)phenylboronic acid , can be used to modify surfaces or create sensing materials due to their ability to form stable complexes with various substrates .
Mechanism of Action
Target of Action
This compound is often used as an intermediate in organic synthesis and pharmaceutical development , which suggests that its targets may vary depending on the specific context of its use.
Biochemical Pathways
Given its use as an intermediate in organic synthesis and pharmaceutical development , it’s likely that the affected pathways would depend on the final compounds that it is used to synthesize.
Result of Action
As an intermediate in organic synthesis and pharmaceutical development , its effects would likely depend on the final compounds that it is used to synthesize.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(2,2,2-Trifluoroethoxy)phenylboronic acid. For instance, it is recommended to store this compound under inert gas at 2-8°C . Additionally, it is heat sensitive and incompatible with excess heat .
properties
IUPAC Name |
[2-(2,2,2-trifluoroethoxy)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BF3O3/c10-8(11,12)5-15-7-4-2-1-3-6(7)9(13)14/h1-4,13-14H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFWDRBWGMUCFMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1OCC(F)(F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BF3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90655543 | |
| Record name | [2-(2,2,2-Trifluoroethoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90655543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,2,2-Trifluoroethoxy)phenylboronic acid | |
CAS RN |
957060-90-1 | |
| Record name | [2-(2,2,2-Trifluoroethoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90655543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2,2,2-Trifluoroethoxy)benzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



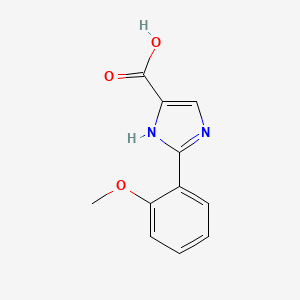

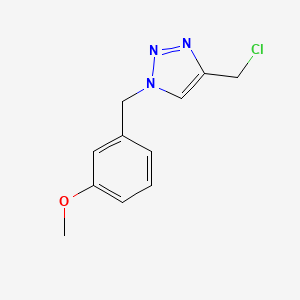
![[1-(2,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1453901.png)
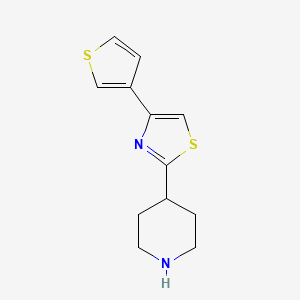
![3-fluoro-N-[(3-methyl-1H-pyrazol-4-yl)methyl]pyridin-2-amine](/img/structure/B1453905.png)
![3-methyl-1-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]-1H-pyrazol-5-amine](/img/structure/B1453908.png)

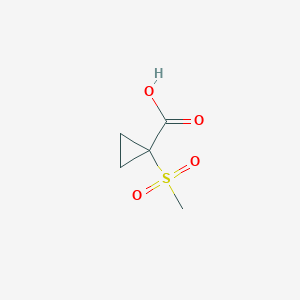

amine](/img/structure/B1453917.png)


